molecular formula C10H21NO2 B555951 (R)-tert-Butyl 2-amino-4-methylpentanoate CAS No. 67617-35-0

(R)-tert-Butyl 2-amino-4-methylpentanoate

Cat. No.: B555951
CAS No.: 67617-35-0
M. Wt: 187.28 g/mol
InChI Key: HBEJJYHFTZDAHZ-MRVPVSSYSA-N
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Description

®-tert-Butyl 2-amino-4-methylpentanoate is an organic compound with the molecular formula C10H21NO2 It is a derivative of the amino acid leucine, where the carboxyl group is esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-4-methylpentanoate typically involves the esterification of ®-2-amino-4-methylpentanoic acid (leucine) with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-amino-4-methylpentanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-tert-Butyl 2-amino-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolism.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to leucine.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-4-methylpentanoate involves its interaction with various molecular targets and pathways. As a derivative of leucine, it can influence protein synthesis by acting as a substrate or inhibitor in enzymatic reactions. The ester group may also undergo hydrolysis, releasing the active amino acid which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-4-methylpentanoic acid (Leucine): The parent amino acid.

    ®-Ethyl 2-amino-4-methylpentanoate: Another ester derivative of leucine.

    ®-Methyl 2-amino-4-methylpentanoate: A methyl ester derivative of leucine.

Uniqueness

®-tert-Butyl 2-amino-4-methylpentanoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and interaction with biological molecules. This structural feature can also affect its solubility and stability, making it distinct from other ester derivatives of leucine.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJJYHFTZDAHZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427400
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67617-35-0
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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